molecular formula C24H29N5Na2O8S2 B13849352 N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt

N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt

Cat. No.: B13849352
M. Wt: 625.6 g/mol
InChI Key: JUXGVEJDBMEBFV-SQSMVGLMSA-L
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Description

N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is a derivative of amoxicillin, a widely used antibiotic. This compound is an impurity of amoxicillin and is often studied for its structural and functional properties. It has a molecular formula of C24H29N5Na2O8S2 and a molecular weight of 625.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves the modification of the amoxicillin structure. The process typically includes the opening of the penicillin ring and subsequent amide formation. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the desired product is obtained. detailed synthetic routes and conditions are proprietary and often not disclosed in public literature .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex chemical reactions. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Companies like Simson Pharma Limited and LGC Standards provide high-quality this compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of amoxicillin derivatives.

    Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Studied for its potential as an antibiotic and its role in combating bacterial infections.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds

Mechanism of Action

The mechanism of action of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves its interaction with bacterial cell wall synthesis. It inhibits the transpeptidation step of peptidoglycan synthesis, leading to the weakening of the bacterial cell wall and eventual cell lysis. The molecular targets include penicillin-binding proteins, which are crucial for maintaining cell wall integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is unique due to its open ring structure, which imparts different chemical and biological properties compared to its parent compound, amoxicillin. This structural modification can influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C24H29N5Na2O8S2

Molecular Weight

625.6 g/mol

IUPAC Name

disodium;(2S,5R,6R)-6-[[(2R)-2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxylato-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H31N5O8S2.2Na/c1-23(2)14(21(34)35)28-18(38-23)12(26-16(31)11(25)9-5-7-10(30)8-6-9)17(32)27-13-19(33)29-15(22(36)37)24(3,4)39-20(13)29;;/h5-8,11-15,18,20,28,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,34,35)(H,36,37);;/q;2*+1/p-2/t11?,12-,13-,14+,15+,18-,20-;;/m1../s1

InChI Key

JUXGVEJDBMEBFV-SQSMVGLMSA-L

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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